molecular formula C10H15N3O3S B11777136 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one

Cat. No.: B11777136
M. Wt: 257.31 g/mol
InChI Key: AANRJQJQEYJWPB-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinone core substituted with a sulfonyl group and a methylpiperazine moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the sulfonyl group and the methylpiperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may affect signal transduction by interacting with key proteins or receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine derivatives: These compounds share the methylpiperazine moiety and exhibit similar reactivity and applications.

    Sulfonylpyridinone derivatives: These compounds have the sulfonyl and pyridinone groups, contributing to comparable chemical properties and biological activities.

Uniqueness

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-2(1H)-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and methylpiperazine moieties enhances its versatility in chemical synthesis and biological research.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15N3O3S/c1-12-5-7-13(8-6-12)17(15,16)9-3-2-4-11-10(9)14/h2-4H,5-8H2,1H3,(H,11,14)

InChI Key

AANRJQJQEYJWPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O

Origin of Product

United States

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